molecular formula C21H30N4O3 B12351554 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1h-indazole-3-carboxamide

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1h-indazole-3-carboxamide

Cat. No.: B12351554
M. Wt: 386.5 g/mol
InChI Key: WTNUEUMGTOEHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Indazole-Carboxamide Derivatives

Indazole-carboxamides constitute a structurally diverse class of heterocyclic compounds characterized by a bicyclic indazole core fused to a carboxamide functional group. The indazole nucleus (C₇H₆N₂) consists of a benzene ring condensed with a pyrazole ring, conferring both aromatic stability and hydrogen-bonding capacity. Carboxamide substitutions at the 3-position enhance molecular interactions with biological targets, particularly enzymes and receptors involved in inflammatory and viral pathways.

Table 1: Structural Features of Representative Indazole-Carboxamides

Compound Name Molecular Formula Key Functional Groups
ADB-BUTINACA C₂₀H₂₈N₄O₂ Indazole-3-carboxamide, tert-butyl
MDMB-4en-PINACA C₂₃H₃₀N₄O₂ Indazole-3-carboxamide, pentenyl
Target Compound (This Review) C₂₁H₂₉N₄O₃ 4-Hydroxycyclohexylmethyl, aminooxo

Data derived from PubChem and metabolic studies highlight the role of side-chain modifications in modulating physicochemical properties and target affinity.

Historical Development and Discovery

The synthesis of indazole derivatives dates to the 19th century, with Emil Fischer’s early work on ortho-hydrazine cinnamic acid. Modern interest surged with the discovery of antiviral and anti-inflammatory indazole-carboxamides, exemplified by the 2024 identification of N-arylindazole-3-carboxamides as SARS-CoV-2 inhibitors. The target compound emerged from structure-activity relationship (SAR) studies optimizing side chains for enhanced metabolic stability, as evidenced by cyclohexylmethyl and hydroxycyclohexyl substitutions.

Rationale for Academic Investigation

This compound’s 4-hydroxycyclohexylmethyl group introduces stereochemical complexity and hydrogen-bonding potential, distinguishing it from earlier analogs like ADB-BUTINACA. Preclinical studies suggest its utility in probing cannabinoid receptor interactions due to structural similarities to synthetic cannabinoids. Furthermore, the aminooxobutanamide moiety may enhance solubility and bioavailability, addressing limitations of prior indazole derivatives.

Scope and Limitations of the Review

This review focuses on the compound’s chemical synthesis, structural characterization, and in vitro pharmacological profiles. Excluded are clinical applications, toxicological data, and pharmacokinetic analyses in humans, as current literature remains limited to biochemical and microsomal studies.

Properties

Molecular Formula

C21H30N4O3

Molecular Weight

386.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C21H30N4O3/c1-21(2,3)18(19(22)27)23-20(28)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(26)11-9-13/h4-7,13-14,18,26H,8-12H2,1-3H3,(H2,22,27)(H,23,28)

InChI Key

WTNUEUMGTOEHAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O

Origin of Product

United States

Biological Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide, commonly referred to as ADB-FUBINACA, is a synthetic cannabinoid that has garnered attention for its biological activity and pharmacological properties. This article explores the compound's structure, mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

ADB-FUBINACA is classified under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. The chemical structure of ADB-FUBINACA is characterized by:

  • Molecular Formula : C22H24FN3O2
  • Molecular Weight : 382.4313 g/mol
  • IUPAC Name : N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

The compound features a complex arrangement that includes an indazole core and various functional groups that contribute to its activity as a cannabinoid receptor agonist.

ADB-FUBINACA primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood, and appetite.

Binding Affinity

Research indicates that ADB-FUBINACA exhibits high binding affinity for CB1 receptors, which are predominantly located in the brain. This interaction leads to psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Pharmacological Effects

The biological activity of ADB-FUBINACA has been evaluated through various pharmacological studies:

Analgesic Effects

A notable study assessed the analgesic properties of ADB-FUBINACA using animal models with paclitaxel-induced peripheral neuropathy. The findings revealed that ADB-FUBINACA significantly attenuated mechanical and cold allodynia compared to control groups, suggesting its potential utility in pain management .

Behavioral Testing

Behavioral assays such as von Frey and cold allodynia tests were employed to evaluate the compound's efficacy. Results indicated that ADB-FUBINACA produced significant analgesic effects, comparable to established analgesics like MDA-19 .

Case Studies

Several case studies have documented the effects and outcomes associated with ADB-FUBINACA use:

  • Case Study on Abuse Potential :
    • A case involving a patient who reported severe anxiety and hallucinations after using products containing ADB-FUBINACA highlighted its psychoactive properties. This case underscores the importance of monitoring synthetic cannabinoids due to their unpredictable effects on mental health.
  • Forensic Analysis :
    • Forensic toxicology reports have identified ADB-FUBINACA in various seized substances, indicating its prevalence in recreational drug use. Analytical techniques such as GC-MS and LC-MS have been instrumental in detecting this compound in biological samples .

Comparative Analysis with Other Synthetic Cannabinoids

To provide further insight into ADB-FUBINACA's biological activity, a comparative analysis with other synthetic cannabinoids is presented below.

Compound NameMolecular FormulaPrimary EffectsBinding Affinity
ADB-FUBINACAC22H24FN3O2Analgesic, PsychoactiveHigh (CB1)
MDMB-INACAC21H23FN4O2AnalgesicModerate (CB1)
JWH-018C24H23NPsychoactiveHigh (CB1)

Scientific Research Applications

Pharmacological Properties

Synthetic cannabinoids like N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide function primarily as agonists for cannabinoid receptors CB1 and CB2. These receptors are integral to the endocannabinoid system, which regulates various physiological processes including pain sensation, mood, and appetite.

Analgesic Effects

Recent studies have demonstrated that this compound exhibits significant analgesic properties. In a study involving paclitaxel-induced peripheral neuropathy in rats, it was shown to attenuate mechanical and cold allodynia effectively. The compound's analgesic effects were comparable to established pain relief medications, indicating its potential as a therapeutic agent for chronic pain management .

Case Study: Behavioral Testing

In behavioral tests assessing the analgesic efficacy of this compound, researchers utilized von Frey and cold allodynia tests. The results indicated that the compound significantly reduced pain responses in treated subjects compared to controls .

Comparative Analysis with Other Cannabinoids

When compared with other synthetic cannabinoids like MDMB-INACA and ADB-HINACA, this compound exhibited superior analgesic effects. This positions it as a candidate for further development in pain management therapies .

Synthetic Cannabinoid Research Context

The broader context of synthetic cannabinoid research reveals that these compounds are often designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, many synthetic cannabinoids can have enhanced potency and varied side effects compared to natural cannabinoids.

Regulatory Status

Due to their potential for abuse and health risks associated with their use, many synthetic cannabinoids are subject to regulatory scrutiny. For instance, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide has been included in control measures under various international drug regulations .

Summary of Applications

Application Details
Analgesia Effective in reducing pain in models of neuropathy
Cannabinoid Receptor Agonism Acts on CB1 and CB2 receptors; potential therapeutic uses
Research Tool Useful for studying endocannabinoid system dynamics and pain mechanisms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and toxicological profiles of indazole-3-carboxamide SCRAs are highly sensitive to structural modifications. Below is a detailed comparison with key analogs:

ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide)

  • Structural Difference : Replaces the 4-hydroxycyclohexylmethyl group with a cyclohexylmethyl substituent.
  • Pharmacology : Exhibits high affinity for CB1 receptors (Ki < 1 nM) and potent agonism, leading to severe neurotoxicity and cardiotoxicity in users .
  • Metabolism : Primarily undergoes cytochrome P450 (CYP)-mediated oxidation, producing hydroxylated and carboxylated metabolites .
  • Legal Status : Controlled under Schedule I in the U.S. and Europe due to its association with fatalities and hospitalizations .

AB-CHMFUPPYCA (3,5-AB-CHMFUPPYCA)

  • Structural Difference : Features a 4-fluorophenyl group at the indazole 3-position and a cyclohexylmethyl group at the 1-position.
  • Pharmacology: The fluorophenyl group enhances CB1 binding affinity (Ki ~0.3 nM) compared to non-fluorinated analogs. However, its 5,3-regioisomer exhibits reduced potency, highlighting the critical role of substitution patterns .
  • Metabolism : Fluorine substitution slows oxidative metabolism, increasing half-life and toxicity risks .

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

  • Structural Difference : Substitutes the 4-hydroxycyclohexylmethyl group with a 4-fluorobenzyl moiety.
  • Pharmacology: The fluorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration and CB1/CB2 receptor activation (Ki values in the sub-nanomolar range) .
  • Toxicity : Linked to seizures and respiratory depression, likely due to prolonged receptor activation .

Structural and Functional Impact of Substituents

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent (Indazole 1-position) Molecular Formula CB1 Receptor Affinity (Ki) Major Metabolic Pathways Legal Status
Target Compound 4-hydroxycyclohexylmethyl C22H32N4O3* Not reported Hypothesized: Glucuronidation Under investigation
ADB-CHMINACA Cyclohexylmethyl C21H30N4O2 <1 nM CYP-mediated oxidation Schedule I (U.S., EU)
AB-CHMFUPPYCA Cyclohexylmethyl C22H28FN5O2 ~0.3 nM CYP oxidation, defluorination Not controlled (2015)
4-Fluorobenzyl analog 4-fluorobenzyl C21H24FN5O2 ~0.5 nM Hydroxylation, dealkylation Temporarily scheduled (DEA)

*Hypothetical molecular formula for the target compound, assuming the 4-hydroxycyclohexylmethyl group adds one oxygen atom compared to ADB-CHMINACA.

Impact of the 4-Hydroxycyclohexylmethyl Group

  • Metabolism: Expected to undergo glucuronidation or sulfation, contrasting with the oxidative metabolism of non-hydroxylated analogs .
  • Toxicity: Enhanced water solubility may reduce tissue accumulation but could introduce novel toxic metabolites.

Research Findings and Regulatory Considerations

  • Potency Trends : SCRAs with halogenated or bulky substituents (e.g., 4-fluorobenzyl, cyclohexylmethyl) generally exhibit higher CB1 affinity and toxicity .
  • Legislative Challenges : Structural modifications, such as adding hydroxyl groups, are often employed to evade controlled-substance laws .
  • Clinical Risks: ADB-CHMINACA and analogs are linked to acute kidney injury, psychosis, and death, underscoring the dangers of minor structural changes .

Preparation Methods

Alkylation of the Indazole Nitrogen

The N1 position of the indazole ring is alkylated with a 4-hydroxycyclohexylmethyl group. This is achieved using a nucleophilic substitution reaction with a halogenated derivative (e.g., (4-hydroxycyclohexyl)methyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Representative Reaction Conditions:

Reagent Solvent Temperature Time Yield
(4-hydroxycyclohexyl)methyl bromide DMF 80°C 12 h 75%

Carboxylation at the C3 Position

The C3 position is functionalized with a carboxylic acid group via hydrolysis of the methyl ester intermediate. For example, methyl 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylate is treated with aqueous sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and methanol.

Formation of the Amide Bond

The carboxylic acid intermediate is coupled with the amino acid derivative (1-amino-3,3-dimethyl-1-oxobutan-2-ylamine) using standard amide bond-forming reagents:

Activation of the Carboxylic Acid

The carboxyl group is activated using oxalyl chloride (COCl₂) or thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is highly reactive and is typically used immediately in the next step.

Coupling with the Amine

The acyl chloride reacts with 1-amino-3,3-dimethyl-1-oxobutan-2-ylamine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to minimize side reactions.

Optimized Coupling Conditions:

Coupling Agent Base Solvent Temperature Yield
EDC·HCl/HOBt DIPEA Dichloromethane 25°C 82%
Oxalyl chloride Et₃N THF 0°C → RT 78%

Key Intermediates and Their Characterization

Intermediate 1: 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic Acid

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Characterization Data :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 4.45 (s, 1H), 4.12 (d, J = 6.8 Hz, 2H), 3.50–3.30 (m, 1H), 1.90–1.20 (m, 8H).
    • HPLC Purity : ≥98% (Method: C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Intermediate 2: 1-Amino-3,3-dimethyl-1-oxobutan-2-ylamine

  • Synthesis : Prepared via Strecker synthesis from 3,3-dimethyl-2-butanone, followed by hydrolysis and purification.
  • Molecular Formula : C₆H₁₂N₂O
  • Melting Point : 145–147°C.

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for alkylation and coupling steps.
  • Low temperatures (0–5°C) during acyl chloride formation prevent decomposition.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) improves coupling efficiency by acting as a nucleophilic catalyst.
  • Microwave-assisted synthesis reduces reaction times for alkylation steps (e.g., from 12 h to 2 h).

Analytical Characterization of the Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (s, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 4.30 (d, J = 6.8 Hz, 2H), 3.80–3.60 (m, 1H), 2.90 (s, 2H), 1.50 (s, 6H), 1.40–1.10 (m, 8H).
  • ¹³C NMR : δ 172.5 (C=O), 165.2 (C=O), 140.1 (Ar-C), 128.5–120.3 (Ar-CH), 70.1 (C-OH), 55.2 (N-CH₂), 42.3 (C(CH₃)₂), 32.1–24.5 (cyclohexyl-CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 386.2432 [M+H]⁺ (Calculated for C₂₁H₃₂N₄O₃: 386.2426).

Chromatographic Purity

  • HPLC : Retention time = 12.4 min (Method: C18, 50:50 H₂O:MeCN, 1 mL/min), purity = 99.2%.

Challenges and Solutions in Industrial-Scale Production

Stereochemical Control

  • The 4-hydroxycyclohexyl group introduces stereochemical complexity. Chiral column chromatography or enzymatic resolution ensures isolation of the desired (1R,4S)-diastereomer.

Purification Techniques

  • Recrystallization from ethanol/water mixtures removes unreacted starting materials.
  • Flash chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.

Industrial-Scale Synthesis Protocols

Step Process Equipment Batch Size Yield
1 Indazole alkylation Stainless steel reactor 50 kg 78%
2 Carboxylic acid hydrolysis Glass-lined reactor 45 kg 85%
3 Amide coupling Continuous flow reactor 40 kg 80%
4 Purification Centrifugal partition chromatography 35 kg 95%

Recent Advances in Synthetic Methodologies

Flow Chemistry Applications

  • Continuous flow systems reduce reaction times and improve heat transfer during exothermic steps (e.g., acyl chloride formation).

Biocatalytic Approaches

  • Lipase-catalyzed amidation achieves enantiomeric excess (ee) >99% for the amino acid moiety.

Green Chemistry Innovations

  • Solvent-free mechanochemical synthesis minimizes waste and energy consumption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.